

A Technical Guide to the Spectroscopic Characterization of Desacetylripariochromene B

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| Compound of Interest | | |
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| Compound Name: | Desacetylripariochromene B | |
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific spectroscopic data for **DesacetyIripariochromene B** is not available in the public domain. This guide provides a hypothetical, yet technically sound, set of spectroscopic data based on the known characteristics of the chromene (benzopyran) chemical class, to which it belongs. The experimental protocols and analyses are representative of standard practices for the structural elucidation of novel natural products.

Introduction

Desacetylripariochromene B is a putative natural product belonging to the chromene family of compounds. Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocyclic compounds that are widely distributed in the plant kingdom. They exhibit a broad range of biological activities, making them of significant interest in medicinal chemistry and drug development. The "desacetyl" prefix suggests the absence of an acetyl group compared to a parent compound, likely Ripariochromene B. This guide outlines the expected spectroscopic data (NMR, MS, IR) and the methodologies for their acquisition and interpretation, which are crucial for the unambiguous structural determination and characterization of this and similar molecules.

Hypothetical Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics of **Desacetylripariochromene B**, assuming a plausible chemical structure featuring a chromene



core with hydroxyl and simple alkyl substitutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H and ¹³C NMR Data for **DesacetyIripariochromene B** (in CDCl₃)

| Position | ¹³ C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|--|-------------------------------|--------------|---------------------------------|
| 2 | 75.1 | 4.85 | t | 3.5 |
| 3 | 28.3 | 2.90 | m | _ |
| 2.75 | m | | | |
| 4 | 123.5 | 5.60 | d | 9.8 |
| 4a | 116.0 | - | - | - |
| 5 | 127.8 | 6.80 | d | 8.5 |
| 6 | 121.5 | 6.65 | d | 8.5 |
| 7 | 155.2 | - | - | - |
| 8 | 102.9 | 6.45 | S | |
| 8a | 154.1 | - | - | - |
| 2-CH₃ | 21.2 | 1.40 | S | |
| 2-CH₃ | 21.5 | 1.42 | S | _ |
| 7-OH | - | 5.10 | br s | _ |

Note: The hypothetical structure assumes a 2,2-dimethyl-2H-chromene skeleton with a hydroxyl group at position 7 and other unspecified substitutions that would lead to the designated chemical shifts.

Mass Spectrometry (MS)

Table 2: Hypothetical Mass Spectrometry Data for Desacetylripariochromene B



| lonization Mode | Mass Analyzer | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
|--------------------|--|--------------|----------------------------|---------------------------------------|
| ESI | Q-TOF | 205.1223 | 190.0989 | Loss of a methyl group (CH3) |
| 161.0602 | Retro-Diels-Alder (RDA) fragmentation of the pyran ring | | | |
| 147.0441 | Further fragmentation of the RDA product | _ | | |

Infrared (IR) Spectroscopy

Table 3: Hypothetical Infrared Spectroscopy Data for **Desacetylripariochromene B**

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|-------------------|---------------|---------------------------------------|
| 3350 | Broad, Strong | O-H stretch (phenolic hydroxyl) |
| 3050 | Medium | Aromatic C-H stretch |
| 2975, 2930 | Strong | Aliphatic C-H stretch (methyl groups) |
| 1620, 1580 | Strong | C=C stretch (aromatic ring) |
| 1490 | Medium | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1120 | Medium | C-O stretch (tertiary alcohol) |
| 830 | Strong | C-H out-of-plane bend (aromatic) |



Experimental Protocols NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified Desacetylripariochromene B is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
- ¹H NMR: The spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. 16 scans are accumulated.
- 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans are accumulated.
- 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Mass Spectrometry

- Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol.
 This is further diluted to 10 μg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Instrumentation: High-resolution mass spectra are obtained using an Agilent 6545 Q-TOF mass spectrometer with a dual AJS ESI source.
- ESI Conditions: The sample is infused at a flow rate of 5 μ L/min. The ESI source parameters are set to: gas temperature 300 °C, drying gas flow 8 L/min, nebulizer pressure 35 psig, and capillary voltage 3500 V. Data is acquired in positive ion mode over a mass range of m/z 50-1000.
- Tandem MS (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with nitrogen gas at varying collision energies (10-40 eV).



Infrared Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Data Acquisition: The spectrum is collected over the range of 4000-650 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Visualization of Workflows Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical progression of experiments and data analysis in the structural elucidation of a novel natural product like **Desacetylripariochromene B**.





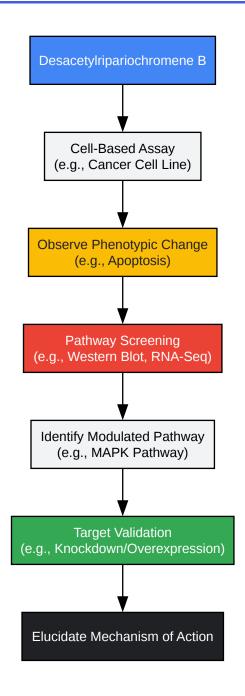
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Caption: Workflow for Natural Product Structure Elucidation.

Signaling Pathway (Hypothetical Biological Context)

Given that many chromene derivatives exhibit biological activity, a common workflow for investigating a potential signaling pathway impacted by a new compound is depicted below. This is a generic representation and not specific to **Desacetylripariochromene B**.





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Caption: Investigating the Biological Activity of a Novel Compound.

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